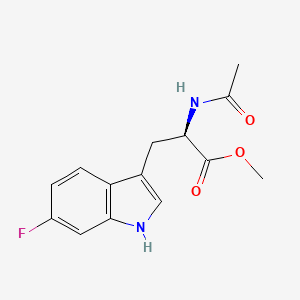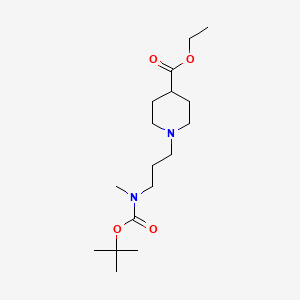
Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate is a synthetic organic compound often used in medicinal chemistry and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The piperidine ring is alkylated with 3-bromopropylamine to introduce the propyl chain.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester or amide groups.
Substitution: Various alkylated or functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders, given the piperidine ring’s prevalence in many central nervous system (CNS) active compounds.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate, undergoing metabolic transformations to release the active drug. The Boc group is typically removed under physiological conditions, revealing the active amine which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Ethyl 4-piperidinecarboxylate: Lacks the Boc-protected amine, making it less versatile in synthetic applications.
N-Boc-piperidine: Similar structure but without the ethyl ester group, limiting its use in esterification reactions.
1-(3-Aminopropyl)piperidine: Lacks the Boc protection, making it more reactive but less stable for certain synthetic applications.
Uniqueness: Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate is unique due to its combination of a Boc-protected amine and an ethyl ester group, providing versatility in both protection and reactivity. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of complex molecules.
This compound’s unique structure and reactivity profile make it an essential tool in the fields of organic synthesis and medicinal chemistry. Its applications span from fundamental research to industrial production, highlighting its importance in modern chemical science.
Properties
IUPAC Name |
ethyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-6-22-15(20)14-8-12-19(13-9-14)11-7-10-18(5)16(21)23-17(2,3)4/h14H,6-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVZIMHCUQXPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCN(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724367 |
Source


|
| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-70-7 |
Source


|
| Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
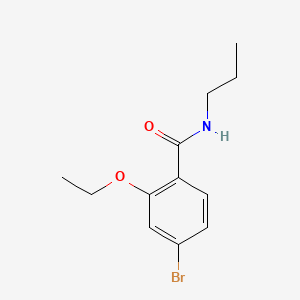
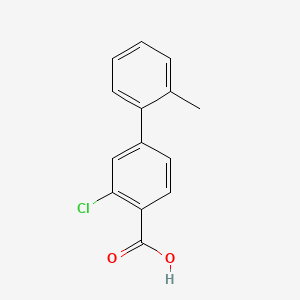
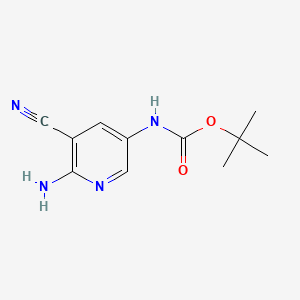
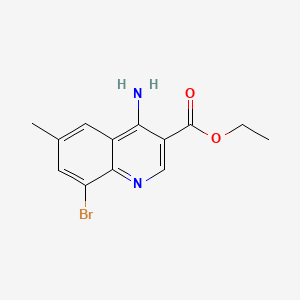
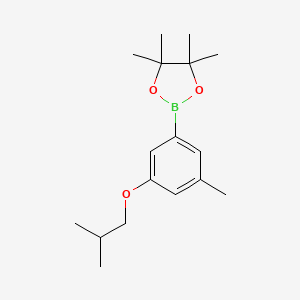
![(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate](/img/structure/B577965.png)
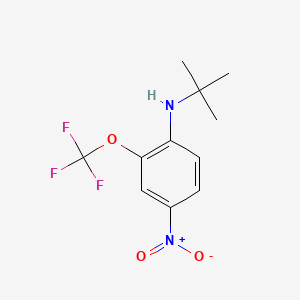

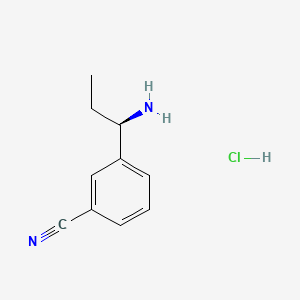
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/new.no-structure.jpg)


